Dehydroabietal

Descripción general

Descripción

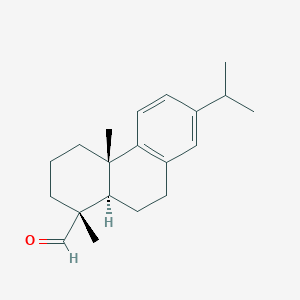

Dehydroabietal is a naturally occurring diterpenoid resin acid, primarily found in the oleoresin of coniferous trees It belongs to the abietane-type diterpenoids, which are known for their tricyclic structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dehydroabietal can be synthesized through the oxidation of abietic acid. The process typically involves the use of oxidizing agents such as potassium permanganate or chromic acid under controlled conditions. The reaction is carried out in an organic solvent, such as acetone or dichloromethane, at a specific temperature to ensure the selective oxidation of abietic acid to this compound.

Industrial Production Methods: In an industrial setting, this compound is often obtained as a by-product during the processing of pine resin. The resin is subjected to distillation and chemical treatments to isolate various diterpenoid acids, including this compound. The large-scale production involves optimizing reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Dehydroabietal undergoes several types of chemical reactions, including:

Oxidation: this compound can be further oxidized to produce dehydroabietic acid. Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reduction of this compound can yield dihydroabietal. This reaction typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation can introduce halogen atoms into the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acetone at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Halogenation using bromine in dichloromethane.

Major Products:

Oxidation: Dehydroabietic acid.

Reduction: Dihydroabietal.

Substitution: Halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Chemical and Biological Properties

Dehydroabietal is characterized by its tricyclic structure and is primarily derived from dehydroabietic acid, which is abundant in the oleoresin of coniferous trees. Its molecular formula is , and it exhibits several biological activities that make it a valuable compound in research and application.

Applications in Medicine

- Anticancer Research :

- Antimicrobial Agents :

- Anti-inflammatory Drugs :

Agricultural Applications

This compound exhibits insecticidal properties, making it useful in pest management:

- Insect Growth Regulation : It acts as an antagonist to juvenile hormones in insects, affecting their growth and feeding behavior. For example, it has shown antifeedant activity against Plodia interpunctella .

- Herbicidal Activity : Research indicates its potential as a herbicide, affecting the growth of various plant pests .

Industrial Applications

-

Adhesives and Coatings :

- Due to its resinous nature, this compound is employed in the production of adhesives, varnishes, and coatings that require durable and weather-resistant properties .

-

Fragrances and Flavoring Agents :

- The compound serves as a precursor for synthesizing fragrances and flavoring agents due to its unique chemical structure .

Table 1: Biological Activities of this compound

Table 2: Industrial Uses of this compound

| Application Area | Specific Use | Description |

|---|---|---|

| Adhesives | Production of durable adhesives | Enhances adhesion properties |

| Coatings | Weather-resistant coatings | Provides protective finishes |

| Fragrances | Synthesis of flavoring agents | Used in perfumery |

Case Studies

-

Antimicrobial Efficacy :

A study conducted by Hassan et al. demonstrated that this compound derivatives could prevent bacterial colonization on surfaces mimicking chronic wounds. This highlights its potential use in wound care applications where infection control is critical. -

Plant Growth Regulation :

Research on Arabidopsis thaliana indicated that this compound significantly enhances flowering time through the activation of specific genetic pathways. This finding opens avenues for utilizing the compound in agricultural practices aimed at improving crop yields.

Mecanismo De Acción

The mechanism by which dehydroabietal exerts its effects involves multiple molecular targets and pathways:

Antimicrobial Activity: this compound disrupts the cell membrane integrity of bacteria, leading to cell lysis and death. It also inhibits the synthesis of essential bacterial proteins.

Anti-inflammatory Activity: this compound modulates the activity of inflammatory mediators such as cytokines and prostaglandins. It inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.

Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria. It also inhibits cell proliferation by interfering with cell cycle progression.

Comparación Con Compuestos Similares

Abietic Acid: A precursor to dehydroabietal, known for its use in the production of varnishes and adhesives.

Dehydroabietic Acid: An oxidized form of this compound with potential anticancer and antimicrobial properties.

Dihydroabietal: A reduced form of this compound, studied for its anti-inflammatory and antimicrobial activities.

Actividad Biológica

Dehydroabietal, a derivative of dehydroabietic acid, is a naturally occurring abietane-type diterpenoid with a variety of biological activities. This article explores its biological properties, including antimicrobial, anticancer, and insecticidal activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its bicyclic framework with multiple functional groups, particularly a double bond between carbon atoms at positions 8 and 11. Its molecular formula is .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Notable findings include:

- Antibacterial Activity : Studies have shown that this compound has potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values reported are as low as 2 μg/mL for S. aureus .

- Antifungal Activity : It also demonstrates antifungal properties against fungi like Candida albicans and Cryptococcus neoformans, with effective concentrations indicating low hemolytic capacity .

- Biofilm Inhibition : this compound has been shown to inhibit biofilm formation in S. aureus, achieving significant reductions in viability and biomass at micromolar concentrations .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 2 | |

| Bacillus subtilis | 4 | |

| Candida albicans | Not specified | |

| Cryptococcus neoformans | Not specified |

Anticancer Activity

Research indicates that this compound possesses anticancer properties. Specific studies have shown its efficacy in inducing apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer). The IC50 values for this compound derivatives range from 0.7 to 1.2 μM, demonstrating significant anti-proliferative activity compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 16.1 μM) .

Insecticidal Activity

This compound also exhibits insecticidal properties:

- Insecticidal Effects : It has been reported to have remarkable insecticidal activity against pests like the diamondback moth (Plutella xylostella), with lethal concentrations (LC50) around 0.222–0.224 μg/mL .

- Antifeedant Activity : The compound shows antifeedant effects on larvae of various pest species, contributing to its potential use in agricultural applications .

Ecotoxicological Considerations

While this compound shows promising biological activities, its ecotoxicological effects have also been studied. For instance, a study on the freshwater crustacean Daphnia magna indicated that this compound has an acute toxicity level (EC50) of approximately 7.48 mg/L, with minimal impact on reproduction at lower concentrations . This suggests that while it may be effective against pests and pathogens, careful consideration is needed regarding its environmental impact.

Table 2: Toxicity Data for this compound

Case Studies and Applications

Recent case studies have highlighted the practical applications of this compound in both medical and agricultural fields:

- Medical Applications : Research has explored the use of this compound derivatives in developing new antibacterial agents that can combat antibiotic-resistant strains of bacteria. For example, formulations incorporating this compound showed enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .

- Agricultural Use : Its insecticidal properties make it a candidate for natural pesticide development, potentially offering an eco-friendly alternative to synthetic pesticides.

Propiedades

IUPAC Name |

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12-14,18H,5,7,9-11H2,1-4H3/t18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLCHPWRGSDZKL-SLFFLAALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880715 | |

| Record name | 1-phenanthrenecarboxaldehyde, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1R-(1.alpha.,4a.beta.,10a.alpha.)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13601-88-2 | |

| Record name | Dehydroabietal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13601-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-phenanthrenecarboxaldehyde, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1R-(1.alpha.,4a.beta.,10a.alpha.)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.